molecular formula C20H26N2O6S3 B11409594 8-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}-1,4-dioxa-8-azaspiro[4.5]decane

8-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B11409594
M. Wt: 486.6 g/mol
InChI Key: PZAPKBHMDBLIHZ-UHFFFAOYSA-N
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Description

8-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a thiazole ring, a sulfonyl group, and a spiro linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzenesulfonyl chloride with a thiazole derivative under controlled conditions to form the sulfonyl-thiazole intermediate. This intermediate is then reacted with a spirocyclic precursor to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

8-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 8-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets and pathways. The sulfonyl and thiazole groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE lies in its combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H26N2O6S3

Molecular Weight

486.6 g/mol

IUPAC Name

8-[4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C20H26N2O6S3/c1-3-14-30(23,24)19-21-17(31(25,26)16-6-4-15(2)5-7-16)18(29-19)22-10-8-20(9-11-22)27-12-13-28-20/h4-7H,3,8-14H2,1-2H3

InChI Key

PZAPKBHMDBLIHZ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)N2CCC3(CC2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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